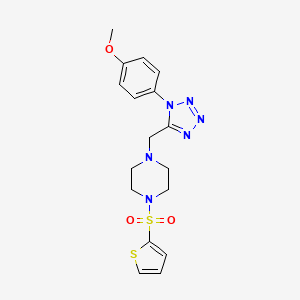
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H20N6O3S2 and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of a tetrazole ring and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazine . The molecular formula is C16H17N5O4S with a molecular weight of approximately 367.40 g/mol. The presence of the tetrazole ring enhances the compound's binding affinity to biological targets, while the piperazine structure contributes to its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : The starting material, 4-methoxyphenyl hydrazine, is reacted with carbon disulfide and sodium azide under acidic conditions to form the tetrazole.
- Piperazine Formation : The tetrazole is then reacted with thiophenesulfonyl chloride and piperazine in an organic solvent like dichloromethane.
- Purification : The final product is purified through recrystallization or chromatography.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The tetrazole ring enhances the compound's affinity for specific receptors, potentially leading to modulation of signaling pathways.
Antimicrobial Activity
Studies have shown that compounds containing piperazine and tetrazole moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, making it a candidate for further investigation in inflammatory diseases .
Study on Antimicrobial Activity
A recent investigation evaluated the antimicrobial effects of various piperazine derivatives, including those similar to our compound. Results indicated that these derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Research on Anti-inflammatory Properties
In another study focusing on anti-inflammatory effects, compounds similar to this compound were tested in lipopolysaccharide (LPS)-induced macrophages. The results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating potential therapeutic applications in conditions like rheumatoid arthritis .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazine |
| Molecular Formula | C₁₆H₁₇N₅O₄S |
| Molecular Weight | 367.40 g/mol |
| Antimicrobial Activity (MIC) | 10 - 50 µg/mL |
| Anti-inflammatory Effect | Reduced TNF-α production |
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S2/c1-26-15-6-4-14(5-7-15)23-16(18-19-20-23)13-21-8-10-22(11-9-21)28(24,25)17-3-2-12-27-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJCQSSOUYNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














